molecular formula C10H12O3 B1608900 3-(2-Hydroxyphenoxy)butan-2-one CAS No. 91061-42-6

3-(2-Hydroxyphenoxy)butan-2-one

Cat. No. B1608900
CAS RN: 91061-42-6
M. Wt: 180.2 g/mol
InChI Key: AIWPGYYOUHWHRH-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenoxy)butan-2-one, also known as 3-hydroxy-2-phenoxypropionic acid (3-HPP), is a naturally occurring phenolic compound found in a variety of plants and fruits. It has been used in scientific research for its antioxidant and anti-inflammatory properties as well as its potential therapeutic applications. In

Scientific Research Applications

Transferable Force Field for Alcohols and Polyalcohols

A study developed a new force field for alcohol and polyalcohol molecules, demonstrating transferability through the simulation of a wide variety of alcohol families. This research could be relevant for understanding the interactions and properties of complex molecules like 3-(2-Hydroxyphenoxy)butan-2-one in various solvents and conditions (Ferrando et al., 2009).

Synthesis of Coumarins

Another research focused on the synthesis of 3-vinylcoumarins from 2-hydroxy aldehydes, which shares a structural resemblance to this compound. This synthesis pathway might provide insights into functionalizing the this compound molecule for potential applications in material science or as fluorescent markers (Gordo et al., 2011).

Antioxidant Activity Study

A thermodynamic and kinetic investigation of a bisphenol antioxidant could offer a comparative perspective on the antioxidative potential of this compound, given its phenolic structural features. This understanding is crucial for its potential application in materials science, especially for polymer stabilization (Lucarini et al., 2001).

Oxidovanadium(V) Complexes Study

Research into new oxidovanadium(V) complexes highlights the potential of this compound in catalysis or as a ligand in metal-organic frameworks, given its ability to form complexes with metals. Such complexes could be explored for their catalytic or electronic properties (Back et al., 2012).

Nanoparticle Synthesis

A study on the facile fabrication of branched gold nanoparticles using reductive hydroxyphenol derivatives suggests that this compound could serve as a reducing agent or stabilizer in the synthesis of metal nanoparticles. This application is particularly relevant in the field of nanotechnology for the development of novel nanomaterials with specific optical or catalytic properties (Lee & Park, 2011).

Safety and Hazards

It is flammable, may cause eye irritation, and could affect the central nervous system, kidneys, and liver .

properties

IUPAC Name

3-(2-hydroxyphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8(2)13-10-6-4-3-5-9(10)12/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWPGYYOUHWHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394478
Record name 3-(2-hydroxyphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91061-42-6
Record name 3-(2-hydroxyphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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